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Boric acid (H3BO3), tris(decyl) ester

Cat. No.: B1670164
CAS No.: 20236-81-1
M. Wt: 482.6 g/mol
InChI Key: WAXLMVCEFHKADZ-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds are pivotal in numerous areas of contemporary chemical research due to their versatile applications. google.comborax.com They are recognized for their stability, low toxicity, and broad functional group tolerance, making them valuable reagents in organic synthesis. researchgate.netamericanborate.com Key areas of their significance include:

Catalysis: Organoboron compounds are instrumental in the development of novel catalytic systems.

Materials Science: They are integral to the creation of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic materials. google.com

Pharmaceuticals: In medicinal chemistry, these compounds serve as crucial building blocks and intermediates in the synthesis of complex pharmaceutical molecules. google.comresearchgate.net Their unique structural and electronic properties have led to the development of boron-containing drugs.

The development of new synthetic methods continues to expand the potential applications of organoboron compounds in fields ranging from energy storage to biomedical research. borax.com

General Overview of Borate (B1201080) Esters and Their Position in Organic Synthesis

Borate esters are organoboron compounds typically synthesized through the condensation reaction of boric acid with alcohols. wikipedia.org They are broadly classified into two main categories: orthoborates, with the general formula B(OR)₃, and metaborates. wikipedia.org Boric Acid (H3BO3), tris(decyl) ester falls into the category of orthoborates.

In organic synthesis, borate esters hold a significant position:

Precursors to Boronic Esters: They are widely used as precursors for the synthesis of boronic esters, which are key components in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds.

Catalysis: Borate esters themselves can act as catalysts. For instance, they have been shown to be effective catalysts for the formation of amide bonds, a fundamental transformation in organic chemistry.

Reagents in Asymmetric Synthesis: Chiral boronic esters are valuable reagents for stereocontrolled carbon-carbon and carbon-heteroatom bond formations.

The general properties of common borate esters are summarized in the table below.

PropertyTrimethyl borateTriethyl borateTriisopropyl borate
Molecular Formula C₃H₉BO₃C₆H₁₅BO₃C₉H₂₁BO₃
Molecular Weight 103.91 g/mol 145.99 g/mol 188.07 g/mol
Boiling Point 68-69 °C117-118 °C139-141 °C

Specific Academic Context and Research Relevance of this compound

While extensive academic research specifically detailing the synthesis and application of this compound is not widely present in publicly accessible literature, its research relevance can be inferred from the established applications of other long-chain trialkyl borates. The chemical and physical properties of this compound are foundational to its potential uses.

Physicochemical Properties of this compound epa.govchemdad.com

PropertyValue
CAS Number 20236-81-1
Molecular Formula C₃₀H₆₃BO₃
Molecular Weight 482.64 g/mol
Boiling Point 258 °C / 10mmHg
Density 0.85 g/cm³
Appearance Colorless to almost colorless clear liquid

The research context for long-chain trialkyl borates, such as the tris(decyl) ester, is primarily centered on their application as additives in industrial fluids. researchgate.net The long alkyl chains impart significant hydrophobicity, making them soluble in non-polar media like lubricating oils and fuels.

Potential Research Applications:

Lubricant Additives: Long-chain borate esters are investigated for their ability to improve the anti-wear, friction-reducing, and antioxidant properties of lubricants. asianpubs.orgresearchgate.net They can form a protective film on metal surfaces, which is crucial for preventing wear and tear in engines and machinery. americanborate.com

Fuel Additives: As fuel additives, these compounds can enhance combustion efficiency and reduce harmful emissions. researchgate.netborates.today The presence of boron can also contribute to the prevention of sludge formation and act as a corrosion inhibitor. borax.comborates.today

Polymer Additives: Borates are used as additives in polymers to improve fire retardancy. borax.com They can promote char formation, which acts as a barrier and slows the release of flammable gases. borax.com

Biocides: Some boric acid esters have shown antimicrobial activity and are explored for their potential use as biocides in industrial fluids like cutting fluids. researchgate.net

A significant challenge in the application of borate esters is their susceptibility to hydrolysis. researchgate.net Much of the academic and industrial research in this area focuses on improving their hydrolytic stability, often by introducing nitrogen-containing groups that can coordinate with the electron-deficient boron atom. researchgate.netpsu.edu While specific studies on the tris(decyl) ester are scarce, its structural similarity to other long-chain alkyl borates positions it as a compound of interest within these research domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H63BO3 B1670164 Boric acid (H3BO3), tris(decyl) ester CAS No. 20236-81-1

Properties

IUPAC Name

tris-decyl borate
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InChI

InChI=1S/C30H63BO3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WAXLMVCEFHKADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H63BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6066573
Record name Boric acid (H3BO3), tris(decyl) ester
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Molecular Weight

482.6 g/mol
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CAS No.

20236-81-1
Record name Decyl borate
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Record name Decyl borate
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Record name Decanol borate
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Record name Boric acid (H3BO3), tris(decyl) ester
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Record name Boric acid (H3BO3), tris(decyl) ester
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Record name Tridecyl orthoborate
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Record name DECYL BORATE
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Reaction Mechanisms and Chemical Transformations Involving Boric Acid H3bo3 , Tris Decyl Ester

Hydrolysis Kinetics and Equilibrium of Borate (B1201080) Esters

The hydrolysis of borate esters, including tris(decyl) borate, is a critical reaction that influences their stability and application. The process involves the cleavage of the B-O bond by water, leading to the formation of boric acid and the corresponding alcohol. The rate and extent of this reaction are governed by several factors, including the steric hindrance of the alkyl groups and the reaction conditions.

The generally accepted mechanism for the hydrolysis of borate esters proceeds through a nucleophilic attack of a water molecule on the electron-deficient boron atom. This forms a tetracoordinated intermediate, which then breaks down to release an alcohol molecule and a borinic acid ester. This process continues until all three alkoxy groups are replaced by hydroxyl groups, yielding boric acid. The rate-determining step is often considered to be the initial addition of a water molecule to the boron atom. njit.edu

The equilibrium of the hydrolysis reaction for borate esters also depends on the structure of the ester. The equilibrium constants for the hydrolysis of several n-alkyl borates have been determined, showing a decrease in the constant with increasing alkyl chain length. njit.edu This indicates that the equilibrium for longer-chain borate esters lies more towards the ester side compared to shorter-chain esters.

Table 1: Equilibrium Constants for the Hydrolysis of n-Alkyl Borates njit.edu

Borate EsterEquilibrium Constant (K)
Methyl borate15.81
n-Propyl borate2.695
n-Butyl borate2.034
n-Amyl borate1.805

Note: The data presented is for illustrative purposes to show the trend in equilibrium constants with increasing alkyl chain length.

The hydrolytic stability of borate esters can be influenced by the reaction environment. For example, the hydrolysis of borate networks has been shown to be significantly more favorable in basic environments compared to acidic or neutral conditions. unimore.itmdpi.com Density functional theory (DFT) calculations have revealed that the presence of additional water molecules can significantly lower the energy barrier for hydrolysis. kaust.edu.sa

Lewis Acidity and Nucleophilic Reactivity of Boron-Containing Species

The chemistry of boron compounds is characterized by the dual nature of the boron atom, which can act as both a Lewis acid and, in certain contexts, part of a nucleophilic species. rsc.orgchemistryworld.com In tris(decyl) borate, the boron atom is tricoordinate and possesses an empty p-orbital, making it electron-deficient and thus a Lewis acid. This Lewis acidity is fundamental to many of its reactions, including its catalytic activity. acs.orgnih.gov

The Lewis acidity of boranes can be tuned by the substituents attached to the boron atom. researchgate.net While specific studies on the Lewis acidity of tris(decyl) borate are limited, it is expected to be a mild Lewis acid. The electron-donating nature of the alkoxy groups can modulate the acidity of the boron center. The interaction of this Lewis acidic center with Lewis bases, such as water during hydrolysis or carbonyl groups in catalytic reactions, is a key feature of its chemical behavior.

Conversely, tetracoordinate boron compounds, often formed as intermediates, can exhibit nucleophilic characteristics. researchgate.net When a borate ester like tris(decyl) borate reacts with a nucleophile, it can form a tetracoordinate "ate" complex. These "ate" complexes can then act as nucleophiles in subsequent reactions. The nucleophilicity of these boron ate complexes can be fine-tuned based on the ligands attached to the boron atom. nih.gov

The reactivity of boron compounds is a rich area of study, with ongoing research exploring the synthesis and application of novel nucleophilic boron species. nih.gov While trivalent boron compounds are typically electrophilic, the formation of tetracoordinate species allows for a reversal of this reactivity, enabling transformations such as migrations and transmetalations. researchgate.netnih.gov

Intramolecular Rearrangements in Borate Systems

A significant class of reactions involving borate esters and their derivatives is the 1,2-migration, also known as a 1,2-metallate shift. This type of rearrangement is a fundamental transformation in organoboron chemistry. researchgate.netacs.org It involves the migration of a substituent from a tetracoordinate boron atom to an adjacent carbon atom. nih.gov This process is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds with high stereospecificity. researchgate.net

The 1,2-migration is typically initiated by the formation of a tetracoordinate boronate "ate" complex, which is then activated by an external electrophile or through a radical process. nih.gov While the specific involvement of tris(decyl) borate in such rearrangements is not extensively documented, the general principles apply to borate esters. The migrating group can be an alkyl, aryl, or other organic moiety. nih.gov

These rearrangements are synthetically valuable as they allow for the construction of complex molecular architectures. researchgate.net The stereospecific nature of the 1,2-migration has been extensively utilized in asymmetric synthesis. researchgate.net The process often retains the valuable boron moiety in the product, allowing for further functionalization. nih.gov Radical-induced 1,2-migrations of boron ate complexes have also emerged as a powerful synthetic tool. nih.govacs.org

Boron-Mediated Catalytic Processes

Boric acid and its derivatives, including borate esters, have found application as catalysts in polymerization reactions, particularly in polyesterification. semanticscholar.org They can act as mild and effective catalysts for the condensation of dicarboxylic acids or their esters with diols to form polyesters.

The catalytic activity of boric acid in polyesterification is attributed to its ability to activate the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. semanticscholar.org A postulated mechanism involves the formation of a borate-diol or borate-acid intermediate, which facilitates the esterification reaction. semanticscholar.org

While specific studies detailing the use of tris(decyl) borate as a polyesterification catalyst are not abundant, related boron compounds have been shown to be effective. For instance, a boric acid-pyridine mixture has been used as a mild catalyst for the polyesterification of monohydroxyethyl esters of various dicarboxylic acids. semanticscholar.org The use of borate esters as catalysts can offer advantages such as producing colorless polyesters. semanticscholar.org

In the broader context of polymer production, boron compounds can also influence the properties of polymers. For example, borate additives can act as crosslinking agents or plasticizers in polymers like poly(vinyl acetate), depending on the pH. researchgate.net Boron has also been used to catalyze the graphitization of polymers like polyacrylonitrile. mdpi.com

Boric acid and its derivatives are versatile catalysts for a wide range of selective organic transformations beyond polymerization. nih.govsemanticscholar.orgsemanticscholar.org Their mild Lewis acidity, low cost, and environmental friendliness make them attractive alternatives to harsher catalysts. semanticscholar.org

These catalysts have been employed in reactions such as:

Esterification and Transesterification: Boric acid can effectively catalyze the formation of esters from carboxylic acids and alcohols, as well as the exchange of alkoxy groups in transesterification reactions. semanticscholar.org An alternating copolymer of vinylboronic acid pinacol ester and maleic anhydride has been shown to catalyze direct dehydrative esterification. nih.gov

Condensation Reactions: Boric acid can act as an efficient Lewis acid catalyst for cross-aldol condensation reactions. semanticscholar.org

Multicomponent Reactions: Boric acid has been shown to be an effective catalyst for various multicomponent reactions, which are important for building molecular complexity in a single step. nih.gov

The catalytic utility of organoboron acids, including boronic acids and their esters, is an active area of research. acs.orgnih.gov These compounds exploit the Lewis acidity of the trivalent boron to reversibly form covalent bonds with oxygen-containing functional groups, thereby activating them for subsequent reactions. acs.orgnih.gov

Dynamic Covalent Chemistry through Borate Ester Linkages

Boric acid (H3BO3), tris(decyl) ester, herein referred to as tris(decyl) borate, participates in dynamic covalent chemistry (DCC) through the reversible formation and cleavage of its borate ester linkages. This dynamic nature is characteristic of boronic esters in general and allows for the creation of adaptable materials and systems. The core of this dynamic behavior lies in the susceptibility of the boron-oxygen (B-O) bond to undergo exchange reactions, particularly transesterification, with other nucleophiles such as alcohols (including diols).

The primary mechanism enabling the dynamic nature of tris(decyl) borate is transesterification . In the presence of a diol, for example, the decoxy groups (-OC10H21) on the boron center can be substituted with the hydroxyl groups of the diol to form a new cyclic borate ester. This reaction is reversible, and the position of the equilibrium is dependent on factors such as the concentration of the reactants and products, the solvent, and the temperature.

The general mechanism for the exchange of borate esters with diols proceeds through several fundamental steps researchgate.netchemrxiv.org:

Addition: A hydroxyl group from a diol molecule acts as a nucleophile, attacking the electron-deficient boron atom of the tris(decyl) borate. This forms a tetracoordinate boron intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the departing decoxy groups. This step can be facilitated by the local environment and is often the rate-limiting step. chemrxiv.org

Elimination: The protonated decoxy group (decanol) is eliminated, and a new B-O bond with the diol is formed. This process can repeat to form a cyclic borate ester if a 1,2- or 1,3-diol is used.

The rate of this exchange can be influenced by several factors. For instance, the presence of a proximal basic group in the reacting diol can significantly accelerate the proton transfer step through internal base catalysis, leading to a dramatic increase in the exchange rate. researchgate.netchemrxiv.org Conversely, steric hindrance around the boron center can slow down the initial addition step.

The table below summarizes the key aspects of the dynamic covalent chemistry involving borate esters, which are applicable to tris(decyl) borate.

FeatureDescriptionImplication for Tris(decyl) Borate
Reaction Type TransesterificationExchange of decoxy groups with other alcohols/diols.
Key Intermediate Tetracoordinate boron speciesFormed upon nucleophilic attack on the boron atom.
Rate-Limiting Step Often proton transferCan be catalyzed by internal or external bases.
Reversibility YesAllows for adaptable and self-healing materials.
Influencing Factors Sterics, electronics, catalystsThe bulky decyl groups may influence reaction kinetics.

Interactions with Diols and Saccharides in Aqueous Media

The interaction of borate esters with diols and saccharides is a cornerstone of their application in sensing and biological systems. While tris(decyl) borate itself is expected to have very low solubility in aqueous media due to its long alkyl chains, the fundamental principles of borate ester-diol interactions are relevant. The hydrolysis of tris(decyl) borate in the presence of water would yield boric acid and decanol, and it is the resulting boric acid that would then be available to interact with diols and saccharides in an aqueous environment.

Boric acid exists in equilibrium with the borate ion [B(OH)4]- in water. Both species can react with cis-1,2- or cis-1,3-diols, which are common structural motifs in saccharides, to form stable five- or six-membered cyclic boronate esters. nih.gov This reversible covalent interaction is highly dependent on the pH of the solution. rsc.org

The key equilibria involved in the interaction of boric acid (formed from the hydrolysis of tris(decyl) borate) with a diol in an aqueous medium are:

B(OH)3 + H2O ⇌ [B(OH)4]- + H+ (Formation of the borate ion)

B(OH)3 + diol ⇌ cyclic boronic ester + 2H2O (Reaction with neutral boric acid)

[B(OH)4]- + diol ⇌ cyclic boronate ester- + 2H2O (Reaction with the borate ion)

The formation of the cyclic boronate ester is generally more favorable with the tetrahedral borate ion, and the resulting cyclic ester is also acidic. rsc.org The stability of the formed complex depends on the structure of the diol, with cis-diols on a furanose ring, such as in fructose, often forming more stable complexes than those on a pyranose ring like glucose. This selectivity forms the basis for boronic acid-based saccharide sensors. rsc.org

The interaction of boric acid with saccharides can be monitored by various analytical techniques, including fluorescence spectroscopy. For instance, sensors have been designed where a fluorophore is attached to a boronic acid. Upon binding to a saccharide, the electronic properties of the boron center change, which in turn modulates the fluorescence of the reporter group. nih.govacs.org

The table below outlines the general findings regarding the interaction of borates with diols and saccharides in aqueous media, which would be relevant following the hydrolysis of tris(decyl) borate.

Interacting SpeciesKey Features of InteractionSignificance
Diols (general) Forms cyclic borate esters with cis-1,2 and cis-1,3 diols.Basis for dynamic covalent chemistry and material design.
Saccharides Reversible covalent bonding, with selectivity for certain saccharide structures (e.g., fructose).Application in saccharide sensing and detection.
Aqueous Media pH-dependent equilibrium between boric acid, borate ion, and the diol/saccharide complex.Crucial for controlling the binding and release in biological and sensing applications.

Spectroscopic and Computational Investigations of Boric Acid H3bo3 , Tris Decyl Ester and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the characterization of borate (B1201080) esters. Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy offer detailed insights into the atomic arrangement, vibrational modes, and chemical environment of these molecules.

Multinuclear NMR, particularly ¹¹B NMR, is a powerful and frequently used technique for characterizing boron-containing compounds like boric acid tris(decyl) ester. researchgate.net The chemical shift of the boron nucleus is highly sensitive to its coordination environment and hybridization state, making it an excellent probe for structural analysis. mdpi.comnsf.gov

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. acs.org In boric acid esters where the boron atom is tricoordinate (sp² hybridized) and part of a planar structure, the ¹¹B NMR signal typically appears in a downfield region of approximately +18 to +30 ppm. mdpi.comnih.gov Conversely, when the boron atom becomes tetracoordinate (sp³ hybridized), for instance upon forming an adduct with a Lewis base, the resonance shifts significantly upfield to a range of +12 to -8 ppm, reflecting a more shielded electronic environment. nsf.govsdsu.edu

Solid-state ¹¹B NMR spectroscopy provides further details by measuring the electric field gradient (EFG) and chemical shift (CS) tensors, which give insight into the local molecular and electronic structure around the boron nucleus. acs.org These parameters, including the quadrupolar coupling constant (Cq) and chemical shift anisotropy (Ω), can be determined with high precision, especially at high magnetic fields. acs.org

Table 1: Typical ¹¹B NMR Chemical Shifts for Different Boron Environments
Boron SpeciesHybridizationCoordination NumberTypical ¹¹B Chemical Shift (δ, ppm)Reference
Trigonal Boronic Acids/Esterssp²3+18 to +30 mdpi.comnih.gov
Boroxines (Cyclic Anhydrides)sp²3~ +33 sdsu.edu
Tetrahedral Boronate Esters (Solvent Inserted)sp³4+8 to +10 nih.gov
Tetrahedral Boronate Esters (N-B Adducts)sp³4~ +14 nih.gov
Tetrahedral Alkyl/Arylalkoxyboratessp³4+12 to -8 sdsu.edu

Raman spectroscopy is an effective non-destructive technique for in-situ monitoring of chemical reactions, such as the esterification of boric acid to form tris(decyl) borate. nih.gov By tracking the vibrational modes of reactants and products in real-time, it provides valuable kinetic and mechanistic information without the need for sample extraction. nih.gov

During the synthesis of borate esters via transesterification, Raman spectroscopy can monitor the consumption of reactants and the formation of the ester product. researchgate.net Key spectral changes include shifts in the positions and intensities of characteristic bands. For example, in analogous transesterification reactions to produce biodiesel, a noticeable shift in the C=O stretching band from approximately 1747 cm⁻¹ to 1744 cm⁻¹ indicates the conversion of the starting ester. nih.gov For borate compounds specifically, the formation of B-O bonds gives rise to characteristic peaks. acs.org Studies on boric acid solutions show a distinct band for B(OH)₃ at 879 cm⁻¹, while borate salts exhibit an intense band around 880 cm⁻¹. metrohm.comrsc.org The formation of the borate ester network can be confirmed by the appearance of new bands associated with B-O-C linkages.

The intensity of these peaks is directly proportional to the concentration of the corresponding species, allowing for quantitative analysis of the reaction progress. metrohm.com This makes Raman spectroscopy a powerful tool for process optimization in the synthesis of boric acid esters. nih.gov

Table 2: Characteristic Raman Bands for Monitoring Borate Esterification
Vibrational ModeWavenumber (cm⁻¹)SignificanceReference
B(OH)₃ Symmetric Stretch879Indicates presence of boric acid reactant rsc.org
[B(OH)₄]⁻ Symmetric Stretch745Indicates presence of tetrahedral borate anion rsc.org
B-O Bond in Borate Salt880Indicates presence of borate reactant metrohm.com
B-O Bond in Covalent Network~669Confirmation of borate ester bond formation acs.org
Displacement of C=O Band (in transesterification)1748 → 1739Monitors conversion of starting ester to product ester researchgate.net

Infrared (IR) spectroscopy is a valuable tool for studying the formation of Lewis acid-base adducts involving borate esters. Boric acid tris(decyl) ester, like other tricoordinate boranes, possesses an empty p-orbital on the boron atom, making it a Lewis acid capable of accepting an electron pair from a Lewis base. psu.edu This interaction leads to a change in the boron's coordination from trigonal to tetrahedral, which causes distinct changes in the molecule's vibrational spectra.

The IR bands related to the B-O bonds are particularly intense and sensitive to this change in coordination. psu.edu When a borate ester like boric acid trimethyl ester (BATE) interacts with a Lewis base (e.g., surface oxygen anions on metal oxides), the B-O stretching and bending vibrations shift. psu.edu The formation of the dative bond from the Lewis base to the boron atom alters the electron density and geometry, thereby changing the force constants of the adjacent bonds.

Systematic studies combining experimental IR spectroscopy with computational modeling have been used to categorize and assign the characteristic IR bands for boronic acids and boronate esters. acs.orgresearchgate.net For esters, the asymmetric B-O stretching vibration is a key diagnostic peak. Upon adduct formation, this peak is expected to shift as the hybridization changes from sp² to sp³, providing clear evidence of the Lewis acid-base interaction.

Table 3: Key Infrared Bands for Borate Ester Characterization
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Compound TypeReference
B-O Asymmetric Stretch1310 - 1380Trigonal Borate Esters acs.orgresearchgate.net
B-O-C Bend~650 - 750Trigonal Borate Esters acs.org
B-O Stretch (in Adduct)Shifts upon coordinationTetrahedral Borate Ester Adducts psu.edu

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the intricacies of borate esters at a molecular level. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, transition states, and the fundamental nature of chemical bonding.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of reactions involving borate esters, such as their formation and exchange reactions. These calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states (TS), and intermediates (INT). rsc.org

For instance, DFT studies on the dynamic exchange reactions in boronic esters have elucidated competing mechanisms, such as metathesis versus nucleophile-mediated pathways. rsc.org Calculations have shown that while a direct metathesis pathway is possible, the presence of a nucleophile like methanol (B129727) or water can significantly lower the activation energy barrier, making the nucleophile-mediated pathway kinetically more favorable. rsc.org Recent studies on the esterification of boric acid with diols have used DFT to identify a novel pathway with a Gibbs energy of activation around 31.5 kJ mol⁻¹, a value that aligns much better with experimental observations of dynamic B-O bond formation at room temperature than previously computed mechanisms. rsc.org

These computational findings are critical for understanding how reaction conditions influence the rate and outcome of borate ester synthesis and for designing more efficient catalytic systems. rsc.orgrsc.org

Table 4: DFT-Calculated Energy Barriers for Boronic Ester Exchange Reactions
Reaction PathwaySpeciesCalculated Energy Barrier (kcal mol⁻¹)SignificanceReference
Metathesis (No Nucleophile)TS129.15Rate-determining cycloaddition step rsc.org
INT117.58Formation of a macrocyclic dimer rsc.org
Methanol-MediatedTS115.74Initial nucleophilic attack by methanol rsc.org
TS220.96Proton transfer assisted by a second methanol molecule rsc.org

Theoretical calculations are employed to analyze the fundamental nature of bonding and the electronic structure in borate esters and related compounds. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed descriptions of charge distribution, orbital interactions, and bond character. researchgate.netiaea.org

DFT calculations are used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iaea.org The HOMO-LUMO gap is a critical parameter that relates to the molecule's chemical reactivity and stability. For example, in studies of lithium borate salts, a linear correlation was found between the calculated HOMO energies and the experimentally measured oxidation potentials, demonstrating the predictive power of these computational methods. iaea.org

Furthermore, QTAIM analysis of the calculated electron density can characterize the nature of chemical bonds, such as the B-O bonds in the ester, by examining properties at the bond critical points. researchgate.net These analyses help to quantify the degree of covalent and ionic character in the bonds and to understand the influence of different substituents on the electronic structure. For more complex systems, these computational tools can even be used to explore the relationship between electronic structure and bulk properties like optical behavior. rsc.org

Table 5: Computational Methods for Bonding and Electronic Structure Analysis
MethodInformation ProvidedApplication to Borate EstersReference
Density Functional Theory (DFT)Molecular geometries, energies (HOMO/LUMO), reaction pathwaysPredicting stability, reactivity, and spectroscopic properties iaea.orgresearchgate.net
Natural Bond Orbital (NBO)Charge distribution, orbital interactions, bond characterInvestigating Lewis acidity and cation-anion interactions iaea.org
Quantum Theory of Atoms in Molecules (QTAIM)Topological analysis of electron density, bond critical pointsCharacterizing the nature (covalent/ionic) of B-O bonds researchgate.net

Modeling of Boron-Oxygen and Boron-Carbon Interactions

Computational modeling provides significant insights into the electronic structure and bonding characteristics of borate esters. For Boric acid (H3BO3), tris(decyl) ester, while specific computational studies are not extensively available, a robust understanding can be derived from theoretical investigations of its structural analogues, such as trimethyl borate and other trialkyl borates. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory to elucidate the nature of the boron-oxygen (B-O) and boron-carbon (B-C) interactions.

The central boron atom in tris(decyl) borate is sp² hybridized, leading to a trigonal planar geometry around the boron atom. The three B-O bonds are key to the molecule's structure and reactivity. Computational analyses reveal that the B-O bond in tricoordinate borate esters is shorter than a typical single bond. nih.gov This shortening is attributed to the partial double bond character arising from the interaction of the lone pairs on the oxygen atoms with the empty p-orbital of the boron atom. This π-donation from oxygen to boron strengthens and shortens the B-O bond. The bond dissociation energy of the B-O bond is consequently high, contributing to the thermal stability of these compounds. researchgate.net

The polarity of the B-O bond is significant due to the difference in electronegativity between boron (2.04) and oxygen (3.44). This results in a considerable partial positive charge on the boron atom and partial negative charges on the oxygen atoms. The magnitude of these charges can be quantified using population analysis methods such as Mulliken or Bader charge analysis. wikipedia.orgresearchgate.netstackexchange.com

In contrast, the boron-carbon bond, which is not present in boric acid, tris(decyl) ester but is relevant in organoboron analogues, exhibits low polarity due to the smaller difference in electronegativity between boron (2.04) and carbon (2.55). wikipedia.org Triorganoboranes, which feature B-C bonds, are generally stable yet susceptible to oxidation. wikipedia.org Computational studies on molecules like trimethylborane (B1581522) provide benchmark data for the B-C bond length, which is typically around 1.578 Å. nist.gov

The tables below present a compilation of representative computational data for B-O and B-C bonds from studies on analogous compounds, which can be used to approximate the characteristics within this compound.

Table 1: Calculated Boron-Oxygen Bond Parameters in Analogous Borate Esters

Compound AnalogueComputational MethodB-O Bond Length (Å)O-B-O Bond Angle (°)
Trimethyl BorateDFT/B3LYP1.365120.0
Triethyl BorateDFT/B3LYP1.368119.8
Boronic Acid Esters (general)Various1.31 - 1.38~120

Table 2: Calculated Boron-Carbon Bond Parameters in Analogous Organoboranes

Compound AnalogueComputational MethodB-C Bond Length (Å)C-B-C Bond Angle (°)
TrimethylboraneExperimental1.578120.0
TriethylboraneDFT/B3LYP1.582119.5

Table 3: Calculated Mulliken Atomic Charges on Boron and Oxygen in a Model Borate Ester (Trimethyl Borate)

AtomComputational MethodMulliken Charge (a.u.)
Boron (B)DFT/B3LYP/6-31G+0.75
Oxygen (O)DFT/B3LYP/6-31G-0.58

Advanced Applications of Boric Acid H3bo3 , Tris Decyl Ester in Materials Science and Chemical Technology

Catalytic Roles in Industrial Synthetic Processes

Borate (B1201080) esters, as a class of compounds, exhibit Lewis acidity which allows them to function as catalysts in various polymerization reactions. wikipedia.org This catalytic activity is crucial in the production of high-performance polymers.

Applications in Polymerization for Polyester and Polyurethane Production

While specific research on tris(decyl) borate is limited in this area, the broader family of borate esters and related aminoborate esters serve as effective catalysts in polyurethane synthesis. wikipedia.orggoogle.com Nitrogen-coordinated borate esters, in particular, have been shown to be superior activators for polyurethane formation compared to the tertiary aminoalkanols from which they are derived. google.com They can initiate epoxide polymerization reactions due to their Lewis acidity. wikipedia.org In these processes, the boron center facilitates the reaction between polyols and isocyanates, leading to the formation of polyurethane chains. The use of such catalysts can influence reaction rates and the final properties of the polymer.

Functional Additives in Specialized Formulations

The unique chemical structure of Boric acid (H3BO3), tris(decyl) ester allows it to impart specialized properties to various formulations, particularly in enhancing safety and performance.

Flame Retardant Mechanisms of Borate Esters

Boron-containing compounds, including borate esters, are recognized as effective flame retardants. alfa-chemistry.comresearchgate.net Their mechanism is multifaceted and primarily acts in the condensed phase of a burning polymer. When exposed to high temperatures, borate esters can decompose to form a protective glassy layer of boron oxide on the material's surface. bisleyinternational.com This vitreous layer insulates the underlying polymer from heat, slows pyrolysis, and acts as a barrier preventing oxygen from reaching the fuel source. bisleyinternational.comborax.com

Furthermore, the decomposition process can be endothermic, absorbing heat from the surroundings. bisleyinternational.com Some boron compounds also release water upon heating, which dilutes flammable gases and cools the material. alfa-chemistry.combisleyinternational.comamericanborate.com Borate esters can promote the formation of a stable carbonaceous char, which further enhances the insulating effect and reduces the release of combustible gases that fuel the fire. borax.com There is often a synergistic flame-retardant effect when boron compounds are combined with other elements like phosphorus, nitrogen, and silicon. alfa-chemistry.com

MechanismDescription
Protective Layer Formation Decomposes to form a molten boron oxide layer that coats the polymer surface, isolating it from oxygen and heat. bisleyinternational.comborax.com
Heat Absorption The decomposition process is endothermic, absorbing heat and cooling the material. alfa-chemistry.combisleyinternational.com
Gas Dilution Can release water vapor during decomposition, which dilutes the concentration of flammable gases in the flame zone. alfa-chemistry.com
Char Promotion Encourages the formation of a stable carbonaceous char, which acts as an additional insulating barrier. borax.comamericanborate.com
Smoke Suppression Inhibits the formation of smoke by preventing the release of volatile organic compounds during combustion. bisleyinternational.comborax.com

Lubrication Enhancement and Tribological Studies

Borate esters are widely investigated and used as multifunctional additives in lubricating oils to improve anti-wear, friction-reducing, and extreme pressure properties. asianpubs.orgdergipark.org.trresearchgate.net When added to base oils, these compounds form a protective tribochemical film on rubbing metal surfaces. utwente.nl This film, often containing boron, reduces direct metal-to-metal contact, thereby minimizing friction and wear, particularly under high load and temperature conditions. researchgate.net

Tribological studies have demonstrated that borate esters can significantly enhance the performance of lubricants. dergipark.org.trutwente.nl Research on novel borate esters in rapeseed oil, for instance, showed high anti-wear and extreme pressure properties. utwente.nl The effectiveness of these additives is attributed to their ability to form a durable protective layer at the contact surfaces. utwente.nl Boron-containing additives are valued for providing self-lubricating properties, high film strength, and resistance to high temperatures. researchgate.net

Development of Electrochemical Device Materials

The electrochemical properties of boron compounds have led to their use in energy storage devices like batteries and capacitors, where they contribute to improved performance and stability. borax.com

Borate Esters in High Ionic Conductivity Electrolytes for Batteries and Capacitors

In the field of lithium-ion batteries, borate-based compounds and additives are used in electrolytes to enhance safety and performance. borax.com Borate esters can act as Lewis acids, interacting with anions in the electrolyte. researchgate.net This interaction can enhance the degree of dissociation of the lithium salt, increasing the concentration of free charge carriers (Li+ ions) and thus improving ionic conductivity. researchgate.net

Research has shown that adding borate esters to polymer electrolytes increases ionic conductivity. researchgate.net Boron-based additives can also improve the thermal and cyclic stability of the electrolyte and promote the formation of a stable solid electrolyte interphase (SEI) on the anode. borax.compreprints.org A stable SEI is critical for the long-term cyclability and safety of lithium-ion batteries, as it prevents the continuous decomposition of the electrolyte and protects against the formation of lithium dendrites, which can cause short circuits. borax.commdpi.com For example, lithium bis(oxalato)borate (LiBOB) is a well-known salt that helps form a stable SEI on graphite anodes. preprints.orgmdpi.com Doping solid electrolytes like LATP (Li1+xAlxTi2−x(PO4)3) with boron compounds has also been shown to enhance ionic conductivity by reducing grain boundary resistance. mdpi.com

Application AreaFunction of Borate EsterResulting Improvement
Liquid Electrolytes Acts as a Lewis acid, interacting with salt anions. researchgate.netIncreases dissociation of lithium salt, leading to higher ionic conductivity. researchgate.net
Solid Electrolyte Interphase (SEI) Promotes the formation of a stable protective layer on the anode. borax.compreprints.orgEnhances thermal and cycle stability; suppresses dendrite growth. borax.commdpi.com
Solid-State Electrolytes Doping into the material structure (e.g., LATP). mdpi.comReduces grain boundary resistance, improving overall ionic conductivity. mdpi.com

Emerging Roles in Organic Synthesis and Chemical Reagents

This compound, a member of the trialkyl borate family, is gaining recognition for its utility in advanced organic synthesis. Its long decyl chains impart specific physicochemical properties that can be advantageous in certain reaction media, influencing solubility and reactivity. While direct literature on the tris(decyl) ester is specialized, its roles can be understood through the well-established chemistry of trialkyl borates as key intermediates and precursors in the synthesis of high-value chemical entities.

Utilization as Intermediates in Pharmaceutical and Agrochemical Synthesis

Trialkyl borates are fundamental precursors to boronic acids and their derivatives, which are indispensable building blocks in modern medicinal and agricultural chemistry. borates.today The primary application of these organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. organic-chemistry.orglibretexts.org This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex agrochemicals. evonik.comacs.org

The general pathway involves the reaction of a trialkyl borate with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a boronic ester. This boronic ester can then participate in cross-coupling reactions. The use of a long-chain trialkyl borate like tris(decyl) ester can offer advantages in terms of solubility in non-polar organic solvents, which are common in industrial chemical processes. This enhanced solubility can lead to more homogeneous reaction conditions and potentially improved reaction rates and yields.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of molecular architectures. Below is a table illustrating the classes of pharmaceutical and agrochemical compounds synthesized using boronic acid intermediates derived from borate esters.

Compound ClassTherapeutic/Activity AreaExample of Substructure Synthesized via Suzuki-Miyaura Coupling
Pharmaceuticals
Angiotensin II Receptor BlockersAntihypertensiveBiphenyl core of sartans (e.g., Losartan, Valsartan)
Antifungal AgentsAntimycoticComplex heterocyclic systems
Anticancer AgentsOncologyBiaryl linkages in kinase inhibitors (e.g., Crizotinib) nih.gov
Anti-inflammatory DrugsAnti-inflammatoryAryl-heteroaryl connections
Agrochemicals
FungicidesCrop ProtectionBiaryl scaffold of boscalid nih.gov
HerbicidesWeed ControlSubstituted biphenyl ethers
InsecticidesPest ManagementNeonicotinoid analogues with aryl modifications

Detailed Research Findings:

While specific research focusing exclusively on tris(decyl) borate is not extensively published, the principles of its application are well-established through studies on other trialkyl borates. Research has demonstrated that the choice of the alcohol moiety in the borate ester can influence the efficiency of the subsequent cross-coupling reaction. nih.gov The long alkyl chains of the tris(decyl) ester may impact the stability of the intermediate boronic esters and their reactivity profile. For instance, the steric bulk and electronic effects of the decyloxy groups can modulate the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Furthermore, borate esters, including by inference the tris(decyl) ester, are used in other significant transformations in pharmaceutical synthesis beyond C-C bond formation. For example, they are precursors for the synthesis of enantioenriched alkylfluorides, which are of increasing importance in medicinal chemistry. acs.org Boronate complexes derived from boronic esters can act as nucleophiles in fluorination reactions.

Precursors for Novel Organoboron Building Blocks

Beyond their role as simple precursors to boronic acids for cross-coupling, trialkyl borates like this compound serve as versatile starting materials for the synthesis of a diverse range of more complex and functionalized organoboron building blocks. These building blocks are crucial for creating novel molecular scaffolds with tailored properties for materials science and drug discovery.

The transformation of trialkyl borates into various organoboron compounds is a cornerstone of modern synthetic chemistry. mdpi.com The general approach involves the substitution of one or more of the alkoxy groups with organic moieties.

Key Transformations of Trialkyl Borates:

Synthesis of Boronic Esters: As previously mentioned, the reaction with organometallic reagents is the most common method to produce boronic esters. The choice of the starting trialkyl borate can be strategic; for instance, using tris(decyl) borate may facilitate purification due to the differing volatility and solubility of the resulting decyl alcohol byproduct compared to smaller alcohols like methanol (B129727) or isopropanol.

Synthesis of Organotrifluoroborates: Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that are excellent coupling partners in Suzuki-Miyaura reactions. They are prepared by treating the intermediate boronic esters (derived from trialkyl borates) with potassium hydrogen fluoride (KHF2). nih.gov The use of tris(decyl) borate as a precursor would follow this established synthetic route.

Homologation Reactions: Trialkyl borates can be used in homologation reactions, where a carbon chain is extended. For example, reaction with (dichloromethyl)lithium followed by alkylation can create new, more complex boronic esters with high stereocontrol. bristol.ac.uk

The table below summarizes some of the key organoboron building blocks that can be synthesized from trialkyl borates and their subsequent applications.

Organoboron Building BlockGeneral Synthesis from Trialkyl BorateKey Applications
Alkyl/Aryl Boronic Esters Reaction with Grignard or organolithium reagents.Suzuki-Miyaura coupling, Chan-Lam coupling, conjugate additions.
Potassium Organotrifluoroborates Treatment of boronic esters with KHF2. nih.govStable and efficient partners in Suzuki-Miyaura coupling.
Functionalized Alkylboronic Esters Nucleophilic substitution on halomethylboronates derived from trialkyl borates.Introduction of diverse functional groups for further synthetic elaboration. nih.gov
Chiral Boronic Esters Asymmetric homologation or kinetic resolution.Stereoselective synthesis of complex molecules. bristol.ac.uk

The long decyl chains of this compound could potentially be exploited in specific synthetic strategies. For example, in phase-transfer catalysis or in reactions requiring high solubility in lipophilic media, this particular borate ester might offer unique advantages. The development of novel organoboron building blocks continues to be an active area of research, with trialkyl borates serving as a fundamental and versatile starting point for innovation.

Environmental Research on Boric Acid H3bo3 , Tris Decyl Ester and Boron Species

Hydrolytic Stability and Environmental Transformation Pathways of Borate (B1201080) Esters

Boric acid esters, including the tris(decyl) ester, are organoboron compounds formed from the esterification of boric acid with alcohols. A key aspect of their environmental fate is their susceptibility to hydrolysis, a chemical reaction with water that cleaves the ester bonds. This process results in the release of the parent alcohol (decanol, in this case) and boric acid.

The general equation for the hydrolysis of a trialkyl borate ester is:

B(OR)₃ + 3H₂O ⇌ B(OH)₃ + 3ROH

The rate of this reaction is influenced by several factors, including the structure of the alcohol component. Research on the hydrolysis of various alkyl borate esters has shown that the reaction rate is significantly affected by the steric hindrance around the boron atom. Esters with longer and more branched alkyl chains tend to hydrolyze more slowly than those with shorter, straight chains. scribd.com For instance, a study on the hydrolysis of a series of n-alkyl borates found that the rate of hydrolysis decreased as the chain length of the alkyl group increased from methyl to amyl. njit.edunjit.edu This is attributed to the larger alkyl groups physically obstructing the approach of water molecules to the electron-deficient boron center.

Table 1: Relative Hydrolysis Rates of n-Alkyl Borate Esters

Alkyl GroupRelative Time to Complete Hydrolysis
Methyl< 1 minute
n-Propyl~ 80 minutes
n-Butyl~ 120 minutes
n-Amyl~ 120 minutes
Data derived from a study on the hydrolysis of n-alkyl borates, illustrating the trend of decreasing hydrolysis rate with increasing alkyl chain length. njit.edunjit.edu

Beyond abiotic hydrolysis, the environmental transformation of boric acid, tris(decyl) ester can also potentially involve biotic pathways. However, specific studies on the microbial degradation of this compound are scarce. In general, the ultimate aerobic biodegradation products would be boric acid, carbon dioxide, and water.

Mobility and Distribution in Environmental Compartments

The movement and final distribution of boric acid, tris(decyl) ester and its hydrolysis products in the environment are governed by their physical and chemical properties and their interactions with soil, water, and air.

Soil Adsorption and Leaching Dynamics of Boron Compounds

The mobility of boron in soil is complex and highly dependent on its chemical form. Boric acid, a primary hydrolysis product, is known to be mobile in soils. Its adsorption to soil particles is significantly influenced by pH, with maximum adsorption typically occurring in the pH range of 7.5 to 9.0. env.go.jpusda.gov Boron adsorption is also affected by the soil's composition, particularly the content of aluminum and iron oxides, clay minerals, and organic matter. usda.gov

For the intact boric acid, tris(decyl) ester, its environmental behavior is expected to be different from that of inorganic borates. The presence of three long decyl chains imparts a significant nonpolar, hydrophobic character to the molecule. This suggests a tendency to adsorb to the organic matter fraction of soils. The partitioning of long-chain alkyl compounds to soil organic carbon is a key factor in reducing their mobility and leaching potential. nih.gov Therefore, it is anticipated that boric acid, tris(decyl) ester would exhibit lower mobility and a higher potential for retention in the upper soil layers compared to the more water-soluble boric acid.

Aquatic and Terrestrial Transport Mechanisms of Boron

Once released into the environment, boron species can be transported within and between aquatic and terrestrial systems. Boron is naturally present in surface waters, with typical concentrations below 0.5 mg/L, although higher levels can be found in areas with boron-rich geology. nih.gov Boron released from anthropogenic sources can also contribute to levels in waterways. cdc.gov

The transport of boric acid in aquatic systems is primarily through dissolution and movement with water flow. In terrestrial environments, the leaching of boric acid through the soil profile can lead to its entry into groundwater.

For boric acid, tris(decyl) ester, its low anticipated water solubility would limit its transport in the dissolved phase in aquatic systems. It is more likely to be associated with suspended particulate matter or sediments. In terrestrial systems, its transport would be largely linked to the movement of soil particles through erosion rather than leaching in the dissolved form.

Fate and Behavior of Boron in Natural Systems

The environmental fate of boric acid, tris(decyl) ester is intrinsically linked to the broader biogeochemical cycle of boron.

Geochemical Cycling of Boron in the Environment

The global boron cycle involves fluxes between the atmosphere, lithosphere, biosphere, and hydrosphere. wikipedia.orgborates.today Natural sources of boron release include the weathering of rocks, volcanic emissions, and the evaporation of boric acid from seawater in the form of sea salt aerosols. researchgate.netinchem.org Boron is an essential micronutrient for plants, and it cycles through the terrestrial biosphere. inchem.org In the marine environment, dissolved boron is delivered by rivers, atmospheric deposition, and hydrothermal vents. wikipedia.org

Table 2: Major Fluxes in the Global Boron Cycle

FluxEstimated Magnitude (Tg B/yr)
Sea-salt aerosol injection to atmosphere1.44
Fossil fuel production and combustion1.2
Atmospheric deposition3.48
Mining of Boron ores1.1
River transport (dissolved and suspended)0.80
Tg B/yr = teragrams of boron per year. Data from a revised synthesis of the global boron cycle. bgu.ac.il

Anthropogenic Influences on Environmental Boron Distribution

Human activities have significantly altered the global boron cycle. wikipedia.org Major anthropogenic sources of boron release include coal mining and combustion, oil and gas production, industrial emissions, and the mining and processing of boron ores. bgu.ac.ilduke.edu The use of boron-containing compounds in products such as detergents, fertilizers, and industrial materials also contributes to its release into the environment. cdc.govinchem.org It is estimated that the anthropogenic mobilization of boron from the Earth's crust now exceeds that of natural processes, leading to increased fluxes to oceans and freshwater systems. bgu.ac.il The anthropogenic component is thought to contribute to a significant portion of the boron found in rivers. bgu.ac.il Boron is not efficiently removed by conventional wastewater treatment, which can lead to its discharge into surface waters. industrialchemicals.gov.au

Ecotoxicological Studies of Boron-Containing Compounds (Non-Medical Focus)

The environmental impact of boron-containing compounds has been the subject of extensive research, focusing on their effects on aquatic and terrestrial ecosystems, as well as their potential to cause reproductive and developmental issues in wildlife.

Boron compounds are generally considered to have low to moderate toxicity in aquatic environments. industrialchemicals.gov.auscribd.com However, sensitivity varies significantly among different species and trophic levels. greenfacts.orgwaterquality.gov.au The toxicity is typically attributed to the undissociated boric acid molecule, which is the predominant form in most natural water bodies. ecetoc.org

Research indicates that while acute toxicity is low for many species, chronic exposure can have more significant effects at lower concentrations. greenfacts.orgoup.com Two different methodological approaches have yielded Predicted No-Effect Concentrations (PNEC) for boron in aquatic ecosystems of 0.18 mg B/L and 0.34 mg B/L, respectively. nih.gov These values suggest that in some regions where natural background levels of boron are elevated, anthropogenic inputs could pose a risk to sensitive aquatic life. nih.gov

Fish: Acute toxicity tests (96-hour LC50) on various fish species show a wide range of values, from approximately 10 mg B/L for sensitive species like rainbow trout (Oncorhynchus mykiss) to nearly 300 mg B/L for more tolerant species. greenfacts.orgoup.com Studies on the early life stages of rainbow trout have identified No-Observed-Effect Concentrations (NOECs) ranging from as low as 0.009 to 0.103 mg B/L in reconstituted water, highlighting the vulnerability of embryonic and larval stages. greenfacts.org However, other studies in natural surface water have found no adverse effects up to 0.75 mg B/L, suggesting that water chemistry can influence boron's bioavailability and toxicity. greenfacts.org

Invertebrates: Aquatic invertebrates generally show less sensitivity to acute boron exposure than microorganisms, with 48-hour EC50 values often ranging from 95 to over 1,300 mg B/L. greenfacts.org However, chronic studies reveal greater sensitivity. For Daphnia magna, a common indicator species, chronic NOECs are reported in the range of 6 to 10 mg B/L. greenfacts.orgnih.gov A laboratory microcosm study involving six trophic levels established a NOEC of 2.5 mg B/L. greenfacts.org

Algae and Microorganisms: Boron is an essential micronutrient for some aquatic primary producers like cyanobacteria and diatoms. greenfacts.org The threshold for toxicity is relatively high for many algal species, with chronic NOECs for freshwater green algae typically between 10 and 24 mg B/L. greenfacts.org However, some diatoms, such as Navicula sp., have shown greater sensitivity, with an IC10 of 0.6 mg/L. waterquality.gov.au Bacteria are generally tolerant, with effect concentrations often exceeding 18 mg B/L. greenfacts.org

Organism GroupOrganism (Example)Toxicity EndpointConcentration (mg B/L)Reference
FishRainbow Trout (Oncorhynchus mykiss)96-hr LC50~10 greenfacts.org
FishRainbow Trout (Oncorhynchus mykiss) - Early Life StageNOEC0.009 - 0.103 greenfacts.org
InvertebrateDaphnia magnaChronic NOEC6 - 10 greenfacts.orgnih.gov
AlgaeFreshwater Green AlgaeNOEC10 - 24 greenfacts.org
AlgaeDiatom (Navicula sp.)IC100.6 waterquality.gov.au
Multi-trophicLaboratory MicrocosmNOEC2.5 greenfacts.org

In terrestrial environments, boron is an essential micronutrient for plants, but the concentration range between deficiency and toxicity is very narrow. industrialchemicals.gov.auecetoc.org While boron deficiency is a common agricultural problem, excessive boron in soil, which can occur naturally or from anthropogenic sources like irrigation with boron-rich water, can inhibit plant growth. industrialchemicals.gov.au

Soil Microorganisms and Invertebrates: The toxicity of borates to soil microorganisms and invertebrates is generally low. ecetoc.org Bacteria in systems like sewage treatment plants can tolerate concentrations greater than 90 mg B/L. ecetoc.org For soil invertebrates, the lethal concentration (LC50) is typically high, at or above 17.5 mg B/kg of soil. ecetoc.org However, sublethal effects, particularly on reproduction, can occur at lower concentrations. nih.gov Studies have identified the springtail Folsomia candida and certain enchytraeid worms as being among the most sensitive soil organisms to boric acid. nih.gov

Plants: Boron toxicity in plants can lead to reduced cell division, lower chlorophyll (B73375) concentrations in leaves, and disruption of antioxidant pathways, resulting in stunted growth. industrialchemicals.gov.au The sensitivity to boron varies widely among plant species, with dicotyledonous plants generally being more sensitive than monocotyledonous plants. nih.gov Because of its known and reproducible effects, boric acid is often used as a reference toxicant in soil ecotoxicology tests to verify the sensitivity of test organisms and protocols. nih.gov

Organism GroupEffectConcentrationReference
Soil InvertebratesLC50≥17.5 mg B/kg soil ecetoc.org
PlantsGeneral ToxicityNarrow range between essentiality and toxicity industrialchemicals.gov.au
Plants (Dicots)Higher SensitivitySpecies-specific nih.gov
Soil Organisms (Folsomia candida, Enchytraeids)High Sensitivity (Reproduction)Endpoint-specific nih.gov

Research using various animal models has established that boron compounds can act as reproductive and developmental toxicants at high doses. ecetoc.orghesiglobal.org These effects are considered relevant for risk assessment as the underlying mechanisms may be applicable across species. hesiglobal.org

Fertility Effects: Studies in rats, mice, and dogs have demonstrated that exposure to high levels of boric acid causes testicular toxicity. nih.govresearchgate.net The effects observed are dose-dependent and include inhibited spermiation at lower doses and testicular atrophy at higher doses. ecetoc.org In rats, the No-Observed-Adverse-Effect Level (NOAEL) for effects on fertility has been identified as 17.5 mg B/kg body weight per day. nih.govresearchgate.netnih.gov Another study reported a NOAEL for effects on testes in rats as equivalent to 100 mg boric acid/kg bw/day (which corresponds to 17.5 mg B/kg bw/day). industrialchemicals.gov.au

Developmental Effects: The rat has been identified as the most sensitive species for developmental toxicity. ecetoc.org Exposure during gestation has been shown to cause adverse effects on the fetus, including reduced fetal body weight and skeletal malformations, such as variations in the ribs and malformations of the eyes, central nervous system, and cardiovascular system. industrialchemicals.gov.auecetoc.orgoup.com The developmental toxicity NOAEL in rats has been established at 9.6 mg B/kg bw/day. ecetoc.orgnih.govresearchgate.net A separate study identified a developmental NOAEL of 55 mg boric acid/kg/day (equivalent to approximately 9.6 mg B/kg/day). industrialchemicals.gov.auoup.com

Animal ModelToxicity TypeEndpointNOAEL (mg B/kg bw/day)Observed Effects at Higher Doses (LOAEL)Reference
RatFertility (Male)Testicular Effects17.5Reduced sperm counts, testicular atrophy nih.govresearchgate.net
RatDevelopmentalFetal Development9.6Reduced fetal weight, skeletal effects (e.g., wavy ribs) ecetoc.orgnih.govresearchgate.net
MouseFertilityReproductive Effects~27Reduced ovulation, decreased pup weights ecetoc.org
DogFertilityTesticular Effects8.8*Testicular atrophy, cessation of sperm production ecetoc.orgepa.gov

*Data considered unsuitable for some risk assessments but indicates species sensitivity. ecetoc.org

Future Directions and Research Opportunities in Boric Acid H3bo3 , Tris Decyl Ester Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

Future research is anticipated to focus on developing more sustainable and efficient methods for synthesizing tris(decyl) borate (B1201080). Traditional esterification methods often require stoichiometric amounts of reagents and can generate significant waste. The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could offer pathways with higher atom economy and lower environmental impact. Research into continuous flow synthesis could also provide a scalable and more controlled manufacturing process. Furthermore, the exploration of enzymatic catalysis could offer a highly selective and environmentally benign route to this and other long-chain alkyl borates.

The applications of boron compounds in catalysis are a growing area of interest. dntb.gov.ua Future work could explore the potential of tris(decyl) borate itself as a catalyst or a precursor to catalytic materials. Its Lewis acidic nature, a characteristic of many boron compounds, could be harnessed for various organic transformations. acs.org Research into the synthesis of boron-containing polymers and materials for catalytic applications is an emerging field where tris(decyl) borate could serve as a valuable monomer or additive.

Research AreaPotential AdvancementImpact
Synthetic Routes Development of catalytic and continuous flow processes.Increased efficiency, reduced waste, and lower cost.
Catalytic Systems Exploration of tris(decyl) borate as a catalyst or catalyst precursor.New applications in organic synthesis and polymer chemistry.
Green Chemistry Utilization of enzymatic synthesis.Environmentally friendly and highly selective production.

Exploration of Advanced Material Applications and Functional Devices

The long alkyl chains of tris(decyl) borate suggest its potential utility in the formulation of advanced materials. Its properties as a lubricant and friction modifier are already recognized in patent literature. google.com Future research could delve deeper into its performance in various base oils and under extreme conditions, potentially leading to the development of high-performance, energy-efficient lubricants.

Beyond lubrication, the incorporation of tris(decyl) borate into polymers could impart desirable properties such as thermal stability, flame retardancy, and improved mechanical strength. Boron-containing compounds are known for their thermal resilience and chemical corrosion resistance. dergipark.org.tr Investigating the effect of tris(decyl) borate as an additive in polymer composites could open up new applications in the aerospace, automotive, and electronics industries. There is also potential for its use in the development of conductive pastes and other electronic materials, an area where borate esters have shown promise. google.com

In-depth Mechanistic Understanding through Integrated Spectroscopic and Computational Approaches

A fundamental understanding of the structure-property relationships of tris(decyl) borate is crucial for its targeted application. Advanced spectroscopic techniques, such as multinuclear NMR spectroscopy (specifically ¹¹B NMR), can provide detailed information about the electronic environment of the boron center. nih.gov Future studies could employ solid-state NMR and advanced mass spectrometry techniques to characterize its structure and interactions in different matrices.

Computational modeling, including Density Functional Theory (DFT) calculations, will be instrumental in predicting the behavior of tris(decyl) borate and designing new materials. These computational approaches can elucidate reaction mechanisms, predict spectroscopic signatures, and model the interactions of tris(decyl) borate with other molecules and surfaces. An integrated approach, combining experimental spectroscopic data with computational results, will provide a comprehensive understanding of its chemical and physical properties.

TechniqueInformation GainedPotential Impact
¹¹B NMR Spectroscopy Electronic environment and coordination of the boron atom.Understanding of reactivity and Lewis acidity.
Advanced Mass Spectrometry Molecular weight and fragmentation patterns.Structural elucidation and identification of reaction intermediates.
Computational Modeling (DFT) Geometric and electronic structure, reaction pathways.Rational design of new materials and catalysts.

Sustainable Chemistry and Environmental Remediation Strategies for Boron-Containing Compounds

The principles of sustainable chemistry are increasingly important in the development of new chemical products and processes. nih.gov Future research on tris(decyl) borate should include an assessment of its lifecycle, from synthesis to end-of-life. This includes developing greener synthetic routes, as mentioned earlier, and understanding its biodegradability and environmental fate.

Boron compounds are also being explored for their role in environmental remediation. dntb.gov.uaresearchgate.net While high concentrations of boron can be toxic, certain boron-containing materials have shown potential for the removal of pollutants from water and soil. researchgate.net Future studies could investigate the potential of functionalized materials derived from tris(decyl) borate for the selective adsorption of contaminants. The development of cost-effective technologies for the removal and recycling of boron from waste streams is another important area of research. researchgate.net

Expanding Roles in Diverse Chemical Transformations and Targeted Synthesis

The unique reactivity of borate esters opens up possibilities for their use in a variety of chemical transformations. Future research could explore the use of tris(decyl) borate as a reagent or intermediate in organic synthesis. For instance, it could serve as a precursor for the synthesis of other organoboron compounds, which are valuable building blocks in medicinal chemistry and materials science. acs.orgmdpi.com

The development of new boron-containing compounds for targeted applications, such as pharmaceuticals and agrochemicals, is a rapidly growing field. mdpi.comacs.org While there is currently no indication of tris(decyl) borate having direct biological activity, its long alkyl chains could be leveraged to create derivatives with specific solubility and transport properties. Research into the functionalization of the decyl chains could lead to the synthesis of novel borate esters with tailored properties for specific applications.

Q & A

Q. How is tris(decyl) ester of boric acid synthesized, and what reaction conditions optimize yield?

Methodological Answer: The synthesis involves a three-step esterification of boric acid (H3BO3) with decyl alcohol (C10H21OH). A catalytic acid (e.g., sulfuric acid) is used under reflux conditions to drive the reaction. Azeotropic distillation removes water to shift equilibrium toward ester formation. Yield optimization requires precise stoichiometry (3:1 molar ratio of alcohol to H3BO3), temperature control (100–120°C), and inert atmosphere to prevent oxidation. Post-synthesis purification via vacuum distillation or column chromatography ensures product purity .

Q. What spectroscopic and analytical techniques confirm the structure of tris(decyl) boric acid ester?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies alkyl chain protons (δ 0.8–1.5 ppm) and ester-linked CH2 groups (δ 4.0–4.5 ppm).
    • ¹³C NMR: Confirms ester carbonyl signals (δ 165–175 ppm) and boron-oxygen bonding.
    • ¹¹B NMR: Detects boron coordination (δ 10–20 ppm for trigonal planar BO3).
  • Infrared (IR) Spectroscopy: B-O stretching (1350–1450 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) validate molecular weight and fragmentation patterns .

Q. What are the solubility and stability properties of tris(decyl) boric acid ester in common solvents?

Methodological Answer: Solubility is tested via gravimetric analysis in polar (water, ethanol) and nonpolar solvents (hexane, toluene). Stability studies involve:

  • Thermogravimetric Analysis (TGA): Assess thermal decomposition (e.g., onset temperature >200°C for ester stability).
  • Hydrolysis Resistance: Monitor ester integrity under acidic/alkaline conditions (pH 2–12) using HPLC to quantify degradation products .

Advanced Research Questions

Q. How does the ester’s boron coordination geometry influence its reactivity in catalytic applications?

Methodological Answer: The trigonal planar geometry of boron in tris(decyl) ester enables Lewis acidity. Reactivity is probed via:

  • Kinetic Studies: Track catalytic efficiency in esterification or polymerization reactions using in-situ FTIR or NMR.
  • Computational Modeling: Density Functional Theory (DFT) simulations predict electron-deficient boron sites and transition states .

Q. What experimental strategies resolve discrepancies in reported polyborate speciation during ester hydrolysis?

Methodological Answer:

  • Multi-Method Analysis: Combine potentiometric titration (for pH-dependent speciation), ¹¹B NMR (for boron coordination), and Raman spectroscopy (for polyborate anion identification).
  • Controlled Hydrolysis: Vary temperature and boron concentration to replicate conflicting studies, then cross-validate with ion chromatography .

Q. How can tris(decyl) boric acid ester enhance flame retardancy in polymer composites?

Methodological Answer:

  • Flammability Testing: Use cone calorimetry to measure heat release rate (HRR) and limiting oxygen index (LOI) in ester-doped polymers.
  • Mechanistic Analysis: TGA-FTIR identifies gaseous decomposition products (e.g., boron oxides) that form protective char layers .

Q. What safety protocols are critical for handling tris(decyl) boric acid ester in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319).
  • Ventilation: Use fume hoods to minimize inhalation of aerosols (GHS H335).
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .

Data Interpretation and Experimental Design

Q. How to design experiments to study the ester’s role in stabilizing emulsions or surfactants?

Methodological Answer:

  • Emulsion Stability Tests: Prepare oil-in-water emulsions with varying ester concentrations. Monitor droplet size (dynamic light scattering) and phase separation over time.
  • Surface Tension Measurements: Use a tensiometer to determine critical micelle concentration (CMC) and compare with alkyl glucosides (e.g., decyl glucoside) .

Q. What methodologies quantify boron leaching from tris(decyl) ester in environmental matrices?

Methodological Answer:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantify boron in soil/water extracts after accelerated leaching (e.g., column percolation tests).
  • Speciation Analysis: Pair with ion chromatography to distinguish free boric acid from ester-derived boron species .

Advanced Analytical Challenges

Q. How to address conflicting reports on the ester’s thermal decomposition pathways?

Methodological Answer:

  • Hyphenated Techniques: TGA coupled with GC-MS or FTIR identifies volatile decomposition products in real-time.
  • Isothermal Studies: Conduct at incremental temperatures (150–300°C) to isolate primary vs. secondary degradation mechanisms .

Q. What strategies validate the ester’s purity in the presence of unreacted alcohol or boric acid?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with UV/RI detection to resolve ester, alcohol, and H3BO3 peaks.
  • Titrimetric Analysis: Boron-specific titration (e.g., mannitol-assisted NaOH) quantifies residual boric acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.